N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC20111026
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-13-17-12-18(19(24)21-14-7-6-10-16(11-14)25-2)26-20(17)23(22-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,24) |
| Standard InChI Key | GDEKMIPBMWPTPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s architecture combines a thieno[2,3-c]pyrazole scaffold with a 3-methoxyphenyl carboxamide group and a phenyl substituent at the 1-position. The thienopyrazole system arises from the fusion of a thiophene ring with a pyrazole moiety, creating a planar, conjugated system that enhances electronic delocalization. Key structural features include:
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Methoxy Group: The 3-methoxyphenyl substituent introduces electron-donating effects, influencing solubility and intermolecular interactions.
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Methyl Group: A 3-methyl group on the pyrazole ring contributes to steric effects and modulates metabolic stability.
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Carboxamide Functional Group: The carboxamide linkage at the 5-position enables hydrogen bonding, a critical feature for interactions with biological targets.
Table 1: Key Structural and Identification Data
The InChIKey UXPGCLOPEZQZTL-UHFFFAOYSA-N and SMILES CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 provide unambiguous representations for computational studies .
Synthesis and Optimization Strategies
The synthesis of N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step protocols starting from thiophene and pyrazole precursors. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to conventional heating.
Key Synthetic Steps:
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Thiophene Functionalization: Introduction of a nitro or amino group at the 2-position of thiophene to enable cyclization.
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Pyrazole Ring Formation: Cyclocondensation with hydrazine derivatives under acidic or basic conditions.
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Carboxamide Coupling: Reaction of the thienopyrazole intermediate with 3-methoxyphenyl isocyanate or acid chloride.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, 80°C | 65–70% |
| Carboxamide Formation | 3-Methoxyphenyl isocyanate, DMF, rt | 85% |
Analytical techniques such as thin-layer chromatography (TLC) and -NMR ensure reaction progress monitoring and purity validation . For example, -NMR in DMSO-d reveals distinct peaks for the methoxy group (~3.8 ppm) and aromatic protons (7.1–8.3 ppm) .
Physicochemical and Computational Properties
Computational analyses predict a lipophilicity (XLogP3) of 4.8, indicating moderate hydrophobicity suitable for membrane permeability . The compound’s rotatable bond count (4) and hydrogen-bonding capacity (1 donor, 4 acceptors) align with drug-like properties per Lipinski’s rules .
Table 3: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.
Biological Activities and Mechanistic Insights
While direct biological data for N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide remain limited, analogous thienopyrazoles exhibit activities ranging from kinase inhibition to antimicrobial effects. The carboxamide group may facilitate interactions with ATP-binding pockets in kinases, while the methoxy group could enhance solubility for in vivo applications.
Comparative Analysis with Structural Analogues
Comparing the 3-methoxy derivative with its 4-methoxy isomer (PubChem CID 1035012 ) and ethoxy-substituted analogues reveals:
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Positional Isomerism: The 3-methoxy derivative’s meta-substitution may sterically hinder target binding compared to the para-substituted isomer.
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Ethoxy vs. Methoxy: Ethoxy groups increase lipophilicity (higher XLogP3), potentially altering pharmacokinetic profiles.
Future Research Directions
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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SAR Studies: Systematic modification of the methoxy position and methyl group.
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Formulation Development: Nanoencapsulation to address solubility limitations.
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